molecular formula C15H12N8O2S B2586412 N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034346-13-7

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2586412
CAS No.: 2034346-13-7
M. Wt: 368.38
InChI Key: MTFIPJYKGWERDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide (CAS 2034346-13-7) is a complex heterocyclic compound with a molecular formula of C15H12N8O2S and a molecular weight of 368.37 g/mol . This hybrid molecule features a 1,2,4-oxadiazole ring linked to a thiophene moiety and connected via a 1,2,3-triazole linker to a pyrazine-2-carboxamide group, creating a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research . The compound's structural architecture, characterized by a high heteroatom count and a topological polar surface area of 153 Ų, suggests potential for diverse biological interactions . Available for research applications, this compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this chemical in various quantities to support investigative studies exploring heterocyclic compound behavior, molecular recognition events, and structure-activity relationship investigations.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2S/c24-14(11-7-16-2-3-17-11)18-4-5-23-8-12(20-22-23)15-19-13(21-25-15)10-1-6-26-9-10/h1-3,6-9H,4-5H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFIPJYKGWERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide can be approached through multi-step organic synthesis. Typically, it involves constructing the thiophene ring first, followed by the oxadiazole and triazole rings via cyclization reactions. The final step generally involves coupling these intermediates with pyrazine-2-carboxylic acid derivatives under amide bond-forming conditions. Reaction conditions often include the use of catalysts, bases, and solvents to drive the reactions to completion.

Industrial Production Methods

On an industrial scale, the production of such a compound would require large-scale reactors capable of precise temperature and pressure control to ensure the high yield and purity of the compound. Catalysts and solvents would need to be recycled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: This could alter the sulfur in the thiophene ring or other electron-rich sites.

  • Reduction: Potentially at the carboxamide group or other electron-deficient regions.

  • Substitution: Particularly at positions on the heterocycles where halogen or other leaving groups may be present.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products from these reactions depend on the specific conditions used. Oxidation might yield sulfoxides or sulfones, reduction could yield amines or alcohols, and substitution could result in functionalized heterocycles with new substituent groups enhancing the compound's utility.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is of interest for its potential to form complexes with transition metals, influencing properties like conductivity and catalytic activity.

Biology and Medicine

Biologically, this compound could serve as a scaffold for developing new drugs due to its potential to interact with various biological targets through hydrogen bonding, pi-pi stacking, and other interactions. These properties could lead to applications in antimicrobial, anti-inflammatory, and anticancer research.

Industry

Industrially, it might be used in the development of advanced materials, such as novel polymers or coatings, leveraging its robust chemical structure and reactivity.

Mechanism of Action

The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide exerts its effects would depend on its application. In a biological context, it could inhibit enzymes or modulate receptor activity by binding to active sites or other critical regions, thus altering signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues

a) N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide ()
  • Key Differences: Replaces thiophene-oxadiazole with a phenyl group and aminomethyl substituent. Pyrazine ring is substituted with three methyl groups, increasing lipophilicity.
  • Implications: Reduced electronic conjugation compared to the target compound due to the absence of oxadiazole.
b) Fluorescent mGlu Receptor Ligand ()
  • Key Differences :
    • Contains a diazaborinin core and extended ethoxy chains instead of oxadiazole and pyrazine.
    • Incorporates a fluorescent BODIPY-like moiety.
  • Ethoxy chains enhance solubility but may reduce membrane permeability .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Heterocyclic Core Thiophene-Oxadiazole-Triazole Triazole-Phenyl Diazaborinin-Triazole
Bioisosteric Features Oxadiazole (ester mimic) None BODIPY (fluorescent probe)
Solubility Moderate (thiophene hydrophobicity) Low (methyl groups) High (ethoxy chains)
Metabolic Stability High (oxadiazole) Moderate (methyl groups) Low (flexible chains)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis involves sequential heterocyclic ring formations. A typical approach includes:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using propargyl-thiophene and azido-ethyl intermediates .
  • Step 2 : Formation of the 1,2,4-oxadiazole via cyclization of thioamide precursors under acidic conditions (e.g., H₂SO₄/EtOH) .
  • Step 3 : Coupling the triazole-oxadiazole intermediate with pyrazine-2-carboxamide using carbodiimide coupling agents (e.g., EDC/HOBt) .
    • Yield Optimization : Use microwave-assisted synthesis for triazole formation (reduces reaction time to 30 minutes) and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • HPLC-MS : Confirm molecular weight (e.g., m/z 439.3 [M+H]⁺) and purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase) .
  • NMR Spectroscopy : Key signals include δ 8.5–9.0 ppm (pyrazine protons), δ 7.2–7.5 ppm (thiophene), and δ 4.5–5.0 ppm (triazole-CH₂) .
  • FT-IR : Validate carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Case Example : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values varying by >10 μM) may arise from:

  • Solubility Issues : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .
  • Thiol-Thione Tautomerism : Confirm the dominant tautomeric form (e.g., via X-ray crystallography or computational DFT studies) .
    • Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardize cell lines (e.g., HepG2 vs. HEK293) .

Q. How can molecular docking studies guide the design of analogs with enhanced target affinity?

  • Protocol :

  • Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural homology to known oxadiazole inhibitors .
  • Docking Software : Use AutoDock Vina with AMBER force fields; grid boxes centered on catalytic sites (e.g., EGFR ATP-binding pocket) .
  • Key Interactions : Optimize hydrogen bonding with pyrazine (N1/N4) and π-π stacking with thiophene .
    • Experimental Follow-Up : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ at thiophene C3) to enhance binding entropy .

Q. What experimental designs mitigate challenges in studying metabolic stability?

  • In Vitro Models :

  • Microsomal Assays : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems; monitor via LC-MS/MS for parent compound depletion .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .
    • Data Interpretation : Correlate metabolic half-life (t₁/₂) with LogP values; derivatives with LogP <3.0 exhibit improved stability .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final coupling step?

  • Root Cause : Steric hindrance from the triazole-ethyl linker.
  • Solution :

  • Alternative Coupling Agents : Replace EDC with DMTMM for bulky intermediates .
  • Microwave Activation : Perform coupling at 80°C for 10 minutes (yield increases from 45% to 72%) .

Q. What computational tools are recommended for predicting tautomeric equilibria?

  • Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Outputs : Compare Gibbs free energy (ΔG) of thiol vs. thione forms; >2 kcal/mol difference indicates a dominant tautomer .

Future Directions

Q. Can AI-driven platforms accelerate the optimization of reaction conditions?

  • Case Study : ICReDD’s quantum chemistry-guided workflow reduced reaction optimization time by 60% for analogous triazole-oxadiazoles .
  • Implementation : Integrate COMSOL Multiphysics for simulating solvent effects and heat transfer in scaled-up syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.